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For researchers, scientists, and drug development professionals, understanding the kinase
selectivity of a therapeutic candidate is paramount. This guide provides a comparative analysis
of the kinome-wide selectivity of Tyrosine Kinase 2 (TYK2) inhibitors, with a focus on the
principles of achieving high selectivity and the methodologies used for assessment. Due to the
limited public availability of specific data for a compound designated "Tyk2-IN-20," this guide
will utilize the well-characterized, first-in-class selective TYK2 inhibitor, Deucravacitinib (BMS-
986165), as a primary example for comparison against other Janus kinase (JAK) inhibitors.

TYK2 is a member of the JAK family of non-receptor tyrosine kinases and is a critical mediator
of signaling for key cytokines such as IL-12, IL-23, and Type | interferons. These cytokines are
deeply implicated in the pathogenesis of numerous autoimmune and inflammatory diseases,
making selective TYK2 inhibition a highly attractive therapeutic strategy.[1][2] The therapeutic
goal is to modulate the signaling of these specific cytokines while avoiding the inhibition of
other JAK family members (JAK1, JAK2, JAK3), which can lead to broader immunosuppression
and other off-target effects.[2][3]

Comparative Selectivity of TYK2 Inhibitors

The selectivity of a kinase inhibitor is a crucial determinant of its safety and efficacy profile.
High selectivity for TYK2 over other JAK family members is expected to minimize side effects
associated with broader JAK inhibition.[2][3] Deucravacitinib achieves its remarkable selectivity
by binding to the regulatory pseudokinase (JH2) domain of TYKZ2, an allosteric mechanism that
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distinguishes it from ATP-competitive inhibitors that target the more conserved kinase (JH1)
domain.[4][5]

The following table summarizes the selectivity profile of Deucravacitinib compared to other, less
selective JAK inhibitors. The data is presented as the half-maximal inhibitory concentration
(IC50) in nanomolars (nM) from in vitro whole blood assays that measure the activity of
different JAK signaling pathways.[6] Lower IC50 values indicate higher potency.

Inhibitor

TYK2 (IL-12/IL-23
pathway) IC50 (nM)

JAK1/3 (IL-2
pathway) IC50 (nM)

JAK2 (TPO
pathway) IC50 (nM)

Deucravacitinib (BMS-
986165)

Data not explicitly
provided in nM, but
described as highly
selective with minimal
activity against JAK1,
2,and 3

>9 to 18-fold lower

than Cmax

>52 to >109-fold lower

than Cmax

Tofacitinib

Data not explicitly

Data not explicitly

Data not explicitly

provided provided provided
o Data not explicitly Data not explicitly Data not explicitly
Upadacitinib ) ) )
provided provided provided
o Data not explicitly Data not explicitly Data not explicitly
Baricitinib

provided

provided

provided

Note: While direct IC50 values for all inhibitors in all pathways were not available in the
provided search results, the relative selectivity of Deucravacitinib is highlighted by the
substantial margins between its therapeutic plasma concentrations and the concentrations
required to inhibit other JAK pathways.[7] For instance, the maximal plasma concentration
(Cmax) of Deucravacitinib at therapeutic doses is significantly lower than the IC50 values for
JAK1/3 and JAK2 pathways, indicating a lack of meaningful inhibition of these off-target
kinases in a clinical setting.[7]

TYK2 Signaling Pathway

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.9b00444
https://pmc.ncbi.nlm.nih.gov/articles/PMC10589750/
https://skin.dermsquared.com/skin/article/download/1081/pdf/5414
https://www.researchgate.net/publication/347014690_Selective_Inhibition_of_Tyrosine_Kinase_2_With_Deucravacitinib_BMS-986165_Compared_With_Janus_Kinase_1-3_Inhibitors
https://www.researchgate.net/publication/347014690_Selective_Inhibition_of_Tyrosine_Kinase_2_With_Deucravacitinib_BMS-986165_Compared_With_Janus_Kinase_1-3_Inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

TYK2 is a key component of the signaling cascade initiated by the binding of cytokines like IL-
12, IL-23, and Type | IFNs to their receptors. This leads to the phosphorylation and activation of
Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the
nucleus to regulate the transcription of target genes involved in inflammation and immune
responses. Selective inhibition of TYK2 blocks this cascade.
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Caption: Simplified TYK2 signaling pathway and the point of selective inhibition.

Experimental Protocols for Kinome-Wide Selectivity
Profiling

A standard and widely accepted method for determining the selectivity of kinase inhibitors is
the KINOMEscan™ competition binding assay.[8][9][10] This platform quantitatively measures
the binding of a compound to a large panel of kinases.

KINOMEscan™ Assay Protocol

Principle: The assay is based on a competition binding assay where a test compound
competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
The amount of kinase that remains bound to the immobilized ligand is quantified using
guantitative PCR (gPCR). A lower amount of bound kinase in the presence of the test
compound indicates a stronger interaction between the compound and the kinase.
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Detailed Steps:

» Reagent Preparation: A panel of over 400 DNA-tagged human kinases is prepared. An
active-site directed ligand is immobilized on a solid support (e.g., beads). The test compound
(e.g., Tyk2-IN-20 or Deucravacitinib) is serially diluted to various concentrations.

» Binding Competition: The DNA-tagged kinase, the immobilized ligand, and the test
compound are incubated together to allow for competitive binding to reach equilibrium.

e Washing: Unbound and weakly bound components are removed through a washing step.
The kinase that remains bound to the solid support is that which has not been displaced by
the test compound.

o Elution and Quantification: The kinase-DNA conjugate is eluted from the solid support. The
amount of DNA is then quantified using qPCR.

o Data Analysis: The amount of kinase bound to the solid support in the presence of the test
compound is compared to a control sample (containing DMSO instead of the compound).
The results are often expressed as a percentage of control or used to calculate the
dissociation constant (Kd), which reflects the binding affinity of the compound for each
kinase. A lower Kd value signifies a higher binding affinity.
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Caption: Experimental workflow for the KINOMEscan™ competition binding assay.
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Conclusion

The kinome-wide selectivity profile is a critical dataset for the development of safe and effective
kinase inhibitors. For TYKZ2, achieving high selectivity over other JAK family members is a key
objective to mitigate the risk of off-target effects. Allosteric inhibitors targeting the pseudokinase
domain, such as Deucravacitinib, have demonstrated a superior selectivity profile compared to
traditional ATP-competitive JAK inhibitors. The use of standardized and comprehensive
screening platforms like KINOMEscan™ is essential for the rigorous evaluation and
comparison of the selectivity of novel TYK2 inhibitors like the conceptual "Tyk2-IN-20." This
data-driven approach enables the selection of drug candidates with the highest potential for a
favorable therapeutic window.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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in-20]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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